Methyl 6-(trifluoromethyl)picolinate
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Overview
Description
Methyl 6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C8H6F3NO2 It is a derivative of picolinic acid, where a trifluoromethyl group is attached to the sixth position of the pyridine ring, and a methyl ester group is attached to the carboxyl group
Scientific Research Applications
Methyl 6-(trifluoromethyl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel herbicides and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals due to its unique chemical properties.
Safety and Hazards
Mechanism of Action
- By interacting with AFB5, Methyl 6-(trifluoromethyl)picolinate modulates auxin responses, affecting processes such as cell elongation, root development, and differentiation .
- Its excretion pathways are not well-documented, but it likely undergoes degradation and elimination .
- Cellular effects include reduced elongation, altered tissue differentiation, and impaired root growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethyl)picolinate typically involves the reaction of 6-chloropicolinic acid with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions include various substituted picolinic acids, alcohols, and other derivatives depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Halauxifen-methyl: Another picolinate derivative used as a herbicide.
Florpyrauxifen-benzyl: A novel herbicide with a similar mechanism of action.
Picloram: A well-known herbicide with a similar structure but different substituents.
Uniqueness: Methyl 6-(trifluoromethyl)picolinate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various applications, particularly in the development of new agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-6(12-5)8(9,10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYABEJGGSWJVPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669737 |
Source
|
Record name | Methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155377-05-2 |
Source
|
Record name | Methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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